molecular formula C7H11O8P B1218191 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid CAS No. 114489-69-9

4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

Cat. No.: B1218191
CAS No.: 114489-69-9
M. Wt: 254.13 g/mol
InChI Key: QYOJSKGCWNAKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid is synthesized through the phosphorylation of shikimic acid. The reaction involves the enzyme shikimate kinase, which catalyzes the transfer of a phosphate group from ATP to the 3-hydroxyl group of shikimic acid, forming shikimic acid-3-phosphate .

Industrial Production Methods: Industrial production of shikimic acid-3-phosphate typically involves microbial fermentation processes. Genetically engineered strains of Escherichia coli or other microorganisms are used to overproduce shikimic acid, which is then phosphorylated to form shikimic acid-3-phosphate .

Chemical Reactions Analysis

Types of Reactions: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid exerts its effects through its role in the shikimate pathway. It is converted to 5-enolpyruvylshikimate-3-phosphate by EPSP synthase, which is then transformed into chorismate. Chorismate serves as a precursor for the biosynthesis of aromatic amino acids and other essential biomolecules . The pathway involves several enzymes, including shikimate kinase and EPSP synthase .

Properties

IUPAC Name

4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJSKGCWNAKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274296
Record name shikimic acid-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114489-69-9
Record name shikimic acid-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Reactant of Route 2
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Reactant of Route 3
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Reactant of Route 4
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Reactant of Route 5
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Reactant of Route 6
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

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